molecular formula C21H24N2O4S B15099770 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(4-methoxyphenoxy)acetyl]amino}-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B15099770
M. Wt: 400.5 g/mol
InChI Key: QVAVNFHNIYKDBJ-UHFFFAOYSA-N
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Description

2-{[(4-methoxyphenoxy)acetyl]amino}-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzothiophene core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Acetylamino Group: The acetylamino group is introduced via an acylation reaction using 4-methoxyphenoxyacetic acid and an activating agent such as dicyclohexylcarbodiimide (DCC).

    Attachment of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group is attached through an alkylation reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: It may act as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

Biology and Medicine

    Drug Development: The benzothiophene core is known for its biological activity, making this compound a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

    Material Science: The compound’s unique structure may be useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(4-methoxyphenoxy)acetyl]amino}-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the benzothiophene core. This combination imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H24N2O4S

Molecular Weight

400.5 g/mol

IUPAC Name

2-[[2-(4-methoxyphenoxy)acetyl]amino]-N-prop-2-enyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H24N2O4S/c1-3-12-22-20(25)19-16-6-4-5-7-17(16)28-21(19)23-18(24)13-27-15-10-8-14(26-2)9-11-15/h3,8-11H,1,4-7,12-13H2,2H3,(H,22,25)(H,23,24)

InChI Key

QVAVNFHNIYKDBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC=C

Origin of Product

United States

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